The synthesis of TM 5441 has been detailed in patent literature, specifically in patents US 8415479 and WO2009-123241. The compound is typically synthesized as a lyophilized powder, which is stored under controlled conditions to maintain stability. For experimental use, it is often dissolved in dimethyl sulfoxide at a stock concentration of 50 mM before being diluted for in vitro or in vivo studies .
TM 5441 engages in specific chemical interactions primarily through its inhibition of plasminogen activator inhibitor-1. This inhibition can lead to various downstream effects, including increased apoptosis in cancer cells and modulation of inflammatory responses.
The mechanism of action of TM 5441 involves its role as an antagonist to plasminogen activator inhibitor-1. By inhibiting this protein, TM 5441 facilitates increased fibrinolytic activity, which can reduce fibrosis and inflammation associated with various pathological states.
While specific physical properties such as melting point or solubility are not detailed in the search results, general characteristics can be inferred based on similar compounds.
TM 5441 has several potential scientific applications:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7